molecular formula C22H21FN8O2 B2773811 1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2310125-67-6

1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2773811
CAS No.: 2310125-67-6
M. Wt: 448.462
InChI Key: ZCGAXWZUAZOWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN8O2 and its molecular weight is 448.462. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Fluorobenzyl group : Contributes to lipophilicity and potential receptor interactions.
  • Triazolo-pyridazine moiety : Implicated in various biological activities including anticancer properties.
  • Azetidine ring : May influence the bioavailability and metabolic stability of the compound.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of triazolo[1,2,4]pyrimidine showed potent antiproliferative effects against various cancer cell lines, including MGC-803 (gastric cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.24 to 6.05 μM .
Cell LineCompound IC50 (μM)Mechanism of Action
MGC-8033.91Induces apoptosis and G2/M phase arrest
HCT1160.53Tubulin polymerization inhibition
A5496.05Inhibition of cell proliferation

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics leading to cell cycle arrest.
  • Regulation of Apoptosis Pathways : The compound may modulate apoptotic pathways by affecting key proteins involved in cell survival and death.

Other Biological Activities

In addition to anticancer properties, compounds within this structural class have been investigated for:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Neuroprotective Effects : Certain analogs are being studied for their potential in neurodegenerative disease models.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • A study on a triazole-based derivative demonstrated significant tumor reduction in xenograft models when administered at low doses over a prolonged period .
  • Another investigation reported that a related compound effectively inhibited Polo-like kinase 1 (Plk1), a target implicated in various cancers, suggesting a potential role for this class of compounds in targeted cancer therapies .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN8O2/c1-14-24-25-19-8-9-20(27-31(14)19)29-12-17(13-29)28(2)22(33)18-7-10-21(32)30(26-18)11-15-3-5-16(23)6-4-15/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGAXWZUAZOWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN(C(=O)C=C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.